molecular formula C9H14N2O B1467560 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341978-83-3

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1467560
CAS No.: 1341978-83-3
M. Wt: 166.22 g/mol
InChI Key: MVGBRXROFDOEOA-UHFFFAOYSA-N
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Description

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one is a chemical compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position and an acetyl group at the 4-position. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatile pharmacological properties and significant role in the design of active molecules . This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex target molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities. They form the core structure in numerous approved drugs and experimental compounds, particularly in oncology, where they function as key scaffolds in protein kinase inhibitors . Research into pyrazole compounds also highlights their potential in developing agents with anti-anxiety and antidepressant-like effects, possibly through modulation of the serotonergic system in the brain . Furthermore, the literature documents pyrazole derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and antiviral activities, underscoring their importance in agrochemical and pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(1-butan-2-ylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-7(2)11-6-9(5-10-11)8(3)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGBRXROFDOEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with α,β-unsaturated ketones or β-diketones under reflux conditions in ethanol or other suitable solvents. For example, hydrazine hydrate (5 equivalents) is refluxed with the precursor ketone in ethanol for 24 hours with stirring. The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography to afford the pyrazole intermediate in yields ranging from 45% to 72%.

N-Alkylation to Introduce the sec-Butyl Group

The sec-butyl substituent is introduced at the nitrogen (N1) of the pyrazole ring via nucleophilic substitution reactions. This is typically done by treating the pyrazole intermediate with sec-butyl halides (e.g., sec-butyl bromide or chloride) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is conducted at low temperatures (0 to 25 °C) to avoid side reactions and to improve selectivity.

Acetylation at the 4-Position

The acetyl group at the 4-position of the pyrazole can be introduced by acylation reactions using acetylating agents such as acetyl chloride or acetic anhydride in the presence of Lewis acids or bases. Alternatively, selective lithiation at the 4-position followed by quenching with electrophilic acetyl sources (e.g., N-acetyl morpholine) has been reported. For instance, lithiation of 4-bromopyrazole derivatives with n-butyllithium at −78 °C followed by addition of N-acetyl morpholine yields the desired 4-acetyl pyrazole in moderate to good yields (around 60%).

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1. Pyrazole Formation Hydrazine hydrate (5 mmol), β-diketone or α,β-unsaturated ketone, ethanol, reflux 24 h Condensation to form pyrazole core 45–72%
2. N-Alkylation Pyrazole, sec-butyl bromide, K2CO3, DMF, 0–25 °C, 12 h Alkylation at N1 position 50–70% (typical for alkylations)
3. Acetylation 4-Bromopyrazole derivative, n-BuLi (1.15 equiv), THF, −78 °C, then N-acetyl morpholine (1.5 equiv), stir 3 h Lithiation and acetylation at C4 ~62%

Analytical Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR (600 MHz) and ^13C NMR (150 MHz) in deuterated solvents such as chloroform-d or DMSO-d6, with chemical shifts referenced to residual solvent peaks.
    • Typical signals include singlets for methyl protons of the acetyl group (~2.6 ppm) and characteristic pyrazole ring protons (6.5–8.0 ppm).
  • Mass Spectrometry (MS):
    • Electrospray ionization (ESI) positive mode to confirm molecular ion peaks corresponding to the expected molecular weight.
  • Chromatographic Purification:
    • Flash chromatography on silica gel using mixtures of ethyl acetate and petroleum ether as eluents, with gradient adjustments to optimize purity.

Research Findings and Optimization Notes

  • The lithiation-acetylation step is temperature-sensitive; maintaining −78 °C is crucial to avoid side reactions such as over-lithiation or decomposition.
  • The N-alkylation step benefits from the use of polar aprotic solvents and mild bases to improve selectivity and yield.
  • Purification by flash chromatography is essential to separate regioisomers or unreacted starting materials.
  • The overall synthetic route is modular, allowing for substitution variation at the pyrazole ring or alkyl chain for structure-activity relationship studies.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Yield Range Notes
Pyrazole Formation Hydrazine hydrate, β-diketone Reflux in ethanol, 24 h 45–72% Standard condensation
N-Alkylation sec-Butyl bromide, K2CO3, DMF 0–25 °C, 12 h 50–70% Requires controlled conditions
Acetylation n-BuLi, N-acetyl morpholine, THF −78 °C, 3 h ~62% Lithiation followed by acylation

Chemical Reactions Analysis

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups such as amines or halides using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds. It is used in the development of new materials and catalysts.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. They are used in the design and development of new pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development. It is studied for its effects on various biological targets and pathways.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one, highlighting variations in substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target) ~C₁₀H₁₆N₂O 1: sec-Butyl; 4: Acetyl ~182.25* Lipophilic scaffold for drug discovery N/A
2,2,2-Trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one C₉H₁₁F₃N₂O 1: 2-Methylpropyl; 4: Trifluoroacetyl 220.19 Enhanced metabolic stability; lab use
1-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)ethan-1-one C₁₂H₁₂N₂O₂ 1: 2-Methoxyphenyl; 4: Acetyl 216.24 Aromatic π-stacking potential
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone C₇H₆ClF₃N₂O 1: Methyl; 3: CF₃; 4: Acetyl; 5: Cl 232.59 Herbicidal/antimicrobial activity
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₁H₁₀N₂O₂ 1: Phenyl; 4: Acetyl; 5: OH 202.21 Hydrogen bonding; solubility enhancement
2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one C₈H₉F₃N₂O 1: Isopropyl; 4: Trifluoroacetyl 206.16 High purity (>95%); lab scaffold

Notes:

  • Electron-Withdrawing Effects : Trifluoroacetyl derivatives () exhibit enhanced metabolic stability and electronegativity, making them suitable for agrochemical applications (e.g., herbicidal activity in ).
  • Synthetic Complexity : Bulkier substituents (e.g., sec-butyl) may complicate synthesis and purification compared to smaller groups like methyl or trifluoromethyl .

Key Research Findings

Structural and Electronic Comparisons

  • Thermal Stability : Fluorinated analogs () demonstrate higher thermal stability due to strong C-F bonds, whereas hydroxylated derivatives () may undergo oxidative degradation.

Biological Activity

1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2OC_9H_{14}N_2O, with a molecular weight of 166.22 g/mol. Its structure features a sec-butyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethanone group at position 4.

PropertyValue
IUPAC Name1-(1-butan-2-ylpyrazol-4-yl)ethanone
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
InChI KeyMVGBRXROFDOEOA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit enzymes involved in the inflammatory response, thus reducing inflammation markers in vitro. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, one study reported an IC50 value of less than 5 µg/mL against specific cancer cell lines, indicating potent antiproliferative effects . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable efficacy to some conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Regulation : It appears to affect cell cycle checkpoints, leading to reduced proliferation in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole precursors and sec-butyl ketones. Key factors include:

  • Reagent Selection : Reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., KMnO₄) may modify functional groups on the pyrazole ring .
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
  • pH and Solvent : Neutral to slightly acidic conditions in ethanol or DMF enhance intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in pyrazole derivatives with substituted phenyl groups .
  • NMR and FTIR : 1H^{1}\text{H} NMR identifies proton environments (e.g., sec-butyl CH₃ groups at δ 0.8–1.2 ppm), while FTIR confirms carbonyl (C=O) stretches near 1680 cm⁻¹ .
  • Mass Spectrometry : Validates molecular weight (e.g., molecular ion peaks matching calculated m/z) .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation risks (H333 hazard) .
  • Waste Disposal : Segregate organic waste and consult certified agencies for incineration to mitigate environmental toxicity (H400 hazard) .

Advanced Research Questions

Q. How can conflicting spectroscopic data between computational predictions and experimental results be resolved?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., using Gaussian) with crystallographic data to identify discrepancies in dihedral angles or substituent effects .
  • Solvent Correction : Account for solvent polarity in NMR chemical shift predictions (e.g., using COSMO-RS models) .
  • Dynamic Effects : Analyze temperature-dependent NMR to probe conformational flexibility in the sec-butyl group .

Q. What strategies optimize regioselectivity in further functionalization of the pyrazole ring?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C3 to direct electrophilic substitution to C5 .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C4 functionalization .
  • Steric Effects : Leverage the sec-butyl group’s bulkiness to block reactions at C1, favoring modifications at C4 .

Q. How does the sec-butyl substituent influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Lipophilicity : The sec-butyl group increases logP, enhancing membrane permeability (tested via octanol-water partitioning) .
  • Steric Hindrance : Reduces enzymatic degradation rates in vitro, as observed in pyrazole-based drug analogs .
  • Crystal Packing : The branched alkyl chain disrupts π-π stacking, lowering melting points compared to tert-butyl analogs .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reagent Purity : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Catalyst Lot Variability : Screen multiple batches of palladium catalysts for Suzuki reactions to identify activity differences .
  • Scale-Up Effects : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to optimize mixing and heat dissipation .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against GSK-3β or related kinases .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., P19 embryonic carcinoma) at 1–100 µM doses with MTT assays .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to estimate half-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(sec-Butyl)-1H-pyrazol-4-yl)ethan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.